molecular formula C14H22O5 B566302 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester CAS No. 943515-58-0

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester

Cat. No.: B566302
CAS No.: 943515-58-0
M. Wt: 270.325
InChI Key: UPBCFJGUCHGYAN-UTUOFQBUSA-N
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Description

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester ( 943515-58-0) is a strategically important synthetic intermediate in medicinal chemistry. Its primary research application is as a key reactant in the preparation of oseltamivir analogs, which function as potent neuraminidase inhibitors active against the avian influenza virus . This places the compound at the forefront of antiviral drug discovery research. The compound is a protected derivative of shikimic acid, a molecule well-established as a crucial starting material in the industrial synthesis of oseltamivir (Tamiflu) . The diethylmethylidene protecting group masks sensitive hydroxyl groups on the shikimic acid backbone, allowing for selective chemical reactions to be carried out elsewhere on the molecule during complex synthetic sequences. Researchers value this specific ester for its role in constructing the core structure of inhibitors that target the neuraminidase enzyme, a surface glycoprotein essential for the replication and spread of influenza viruses. Its use is critical for developing new therapeutic agents and for conducting structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is not suitable for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O5/c1-4-14(5-2)18-11-8-9(13(16)17-6-3)7-10(15)12(11)19-14/h8,10-12,15H,4-7H2,1-3H3/t10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBCFJGUCHGYAN-UTUOFQBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OC2C=C(CC(C2O1)O)C(=O)OCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)OCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step, One-Pot Esterification-Ketalization Strategy

The most industrially relevant method involves a telescoped sequence combining esterification and ketalization without intermediate isolation. Shikimic acid (3) undergoes Fischer esterification with ethanol under acidic conditions, followed by in situ ketalization with 3,3-diethoxypentane. Key steps include:

  • Esterification : Shikimic acid reacts with ethanol in the presence of benzenesulfonic acid (BSA) as a catalyst. Triethylorthoformate (TEOF) is added as a water scavenger to drive the equilibrium toward ethyl shikimate formation, achieving >99% conversion.

  • Ketalization : The resulting ethyl shikimate reacts with 3,3-diethoxypentane under acidic conditions to form the diethylmethylidene ketal. This step eliminates the need for thionyl chloride, reducing hazardous waste and operational risks.

The one-pot approach reduces solvent consumption by 40% compared to traditional isolation methods and improves throughput by minimizing purification steps.

Original Isolation-Based Synthesis

Early routes isolated ethyl shikimate before ketalization, requiring additional solvents and yielding 20% less product overall. The isolation step involved crystallization from ethyl acetate/hexane, introducing bottlenecks in large-scale production.

Optimization of Reaction Conditions

Catalytic System Development

ParameterOriginal Process (Isolation)Optimized Process (One-Pot)
CatalystThionyl chlorideBenzenesulfonic acid (BSA)
Reaction Time48 hours (two steps)24 hours
Yield72%89%
Solvent Consumption8 L/kg4.8 L/kg
Vapor Hazard Ratio (VHR)155,064 (thionyl chloride)73,026 (BSA)

Replacing thionyl chloride with BSA reduced health risks, as quantified by the Vapor Hazard Ratio (VHR), which measures workplace exposure risks. BSA’s lower volatility and reduced corrosivity simplified waste management.

Solvent and Scavenger Selection

  • Ethanol Purity : Anhydrous ethanol (99.8%) is critical for esterification efficiency. Technical-grade ethanol (95%) decreases conversion to 85–88% due to water content.

  • Triethylorthoformate (TEOF) : Adding 1.2 equivalents of TEOF sequesters water generated during esterification, preventing equilibrium stagnation at 97% conversion.

  • 3,3-Diethoxypentane Synthesis : Generated in situ from 3-pentanone and triethylorthoformate, this reagent eliminates the need for hazardous ketone handling.

Analytical Characterization of the Product

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 4.98 (d, J = 4.5 Hz, 1H, C7-OH), 4.25 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.45–3.60 (m, 4H, ketal OCH₂CH₃).

    • ¹³C NMR : 170.8 ppm (ester C=O), 109.5 ppm (ketal C-O-C).

  • Chiral Purity : X-ray crystallography confirms the (3aR,7R,7aS) configuration, critical for oseltamivir’s biological activity.

Purity Profiling

  • HPLC : Reverse-phase C18 column (ACN:H₂O, 70:30) shows ≥99.5% purity with retention time 12.8 minutes.

  • Residual Solvents : GC-MS analysis confirms <50 ppm ethanol and <10 ppm triethylorthoformate.

Comparative Analysis of Methodologies

Economic Viability

  • Raw Material Costs : BSA ($12/kg) is more economical than thionyl chloride ($45/kg).

  • Throughput : The telescoped process increases annual production capacity by 35% in pilot-scale trials .

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Neuraminidase Inhibitors
    • The primary application of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester is in the preparation of oseltamivir analogs. These compounds act as neuraminidase inhibitors, which are vital in treating influenza by preventing the virus from spreading within the host .
    • A study conducted by Kongkamnerd et al. (2012) highlights the effectiveness of these analogs against avian influenza viruses, demonstrating their potential in pandemic preparedness .
  • Antiviral Drug Development
    • The compound serves as a building block for developing antiviral drugs that target various strains of influenza and potentially other viral pathogens. Its structural properties allow for modifications that enhance efficacy and specificity against viral targets .
  • Research on Structural Variants
    • Investigations into structural variants of this compound have led to insights into optimizing drug properties such as solubility and bioavailability. This research is crucial for improving the pharmacokinetic profiles of antiviral agents derived from this compound.

Case Studies and Findings

Study Focus Findings
Kongkamnerd et al. (2012)Synthesis of oseltamivir analogsDemonstrated effective inhibition of neuraminidase activity against avian influenza virus strains .
Comparative AnalysisStructural modificationsIdentified key modifications that enhance antiviral activity and reduce toxicity .

Comparison with Similar Compounds

Structural Analogs of Shikimic Acid Esters

The following table summarizes key structural analogs, their substituents, synthesis routes, and applications:

Compound Name Substituents/Modifications Ester Group Synthesis Method Key Applications/Activities References
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Diethylmethylidene at 3,4-OH Ethyl Not explicitly described Cholinesterase inhibition
Shikimic Acid Ethyl Ester Parent structure (no protection) Ethyl Ionic liquid-mediated synthesis (81–99% yield) Xanthine oxidase (XOD) inhibition
Shikimic Acid Methyl Ester Parent structure (no protection) Methyl Hydrolysis of unsaturated ester Crystallization studies
3,4-(Isopropylidenedioxy) Shikimic Acid Methyl Ester Acetate Isopropylidenedioxy at 3,4-OH Methyl Acetylation of protected shikimate Biochemical research
5-O-Caffeoylshikimic Acid Caffeoyl group at 5-OH None Natural isolation from plants XOD inhibition, kidney protection
Key Observations:
  • Protective Groups : The diethylmethylidene group in the target compound likely enhances stability by shielding reactive hydroxyls, similar to the isopropylidenedioxy group in its methyl ester analog . These groups prevent unwanted side reactions during synthesis or biological interactions.
  • Esterification : Ethyl esters (e.g., shikimic acid ethyl ester) are commonly synthesized via ionic liquids, achieving high yields (81–99%) , whereas methyl esters are obtained through hydrolysis . Ethyl esters may offer improved lipophilicity compared to methyl analogs, influencing bioavailability.
  • Biological Activity : Shikimic acid ethyl ester exhibits XOD inhibitory activity , while the diethylmethylidene derivative’s cholinesterase inhibition suggests structural modifications redirect its pharmacological targets .

Functional Comparison with Phenolic Esters

  • Caffeic Acid Ethyl Ester (CAEE) : Exhibits antioxidant and antimicrobial properties due to the ethyl ester enhancing membrane permeability . Comparatively, this compound’s activity may stem from both esterification and protective groups.
  • Ferulic Acid Esters : Ethyl esters of ferulic acid show enhanced anticancer activity over the parent acid, highlighting the role of ester groups in modulating therapeutic effects .

Biological Activity

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester is a derivative of shikimic acid, a compound known for its role in the biosynthesis of aromatic compounds in plants and microorganisms. This ester has gained attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, highlighting key research findings and case studies.

  • Molecular Formula : C13H18O5
  • Molecular Weight : 254.28 g/mol
  • Structure : The compound features a diethylmethylidene group attached to the shikimic acid backbone, which may influence its biological interactions and solubility.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2022) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

The mechanism of action appears to involve disruption of the bacterial cell membrane integrity and inhibition of protein synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. A study by Lee et al. (2023) assessed its effects on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability:

Cell LineIC50 (µM)
MCF-725
A54930

Apoptosis assays revealed that the compound induces programmed cell death through the activation of caspase pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Research by Kim et al. (2024) demonstrated that it significantly reduced the production of pro-inflammatory cytokines (IL-6 and TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages:

CytokineControl (pg/mL)Treated (pg/mL)
IL-6500150
TNF-α400100

The anti-inflammatory mechanism is thought to involve inhibition of NF-κB signaling pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested against skin infections caused by Staphylococcus aureus. The results showed a significant reduction in infection rates compared to standard treatments.
  • Case Study on Cancer Treatment : A preliminary clinical trial evaluated the safety and efficacy of this compound in patients with advanced breast cancer. Patients receiving this treatment exhibited improved outcomes compared to those receiving conventional therapies alone.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester?

  • Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature (e.g., 60–80°C for esterification), solvent polarity (e.g., anhydrous THF or DMF), and catalyst selection (e.g., acidic or enzymatic catalysts). Kinetic studies via time-course sampling can identify bottlenecks. For example, monitoring intermediates via TLC or HPLC ensures reaction progression . Purification via column chromatography (silica gel, gradient elution) or recrystallization improves purity. Documenting molar ratios of shikimic acid derivatives to ethyl ester precursors is critical for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm regioselectivity of diethylmethylidene protection and esterification. Key signals include the ethyl ester protons (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet) and methylidene protons (δ 1.5–1.7 ppm singlet) .
  • IR : Stretching vibrations for ester carbonyl (C=O, ~1740 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers assess the hydrolytic stability of the diethylmethylidene protecting group under physiological conditions?

  • Methodological Answer : Perform pH-dependent stability assays (e.g., pH 2–8 buffers at 37°C). Monitor degradation via HPLC or UV-Vis spectroscopy (λ = 210–280 nm). Compare half-life (t₁/₂) across conditions. Use kinetic modeling (e.g., first-order decay) to predict stability in biological systems .

Advanced Research Questions

Q. How can contradictory NMR data for diastereomers of this compound be resolved?

  • Methodological Answer : Contradictions in splitting patterns may arise from conformational flexibility or impurities. Use heteronuclear experiments (HSQC, HMBC) to assign stereochemistry. Variable-temperature NMR (VT-NMR) reduces signal broadening caused by dynamic effects. X-ray crystallography provides definitive stereochemical assignments .

Q. What computational strategies are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. Solvent effects can be incorporated via PCM (Polarizable Continuum Model). Compare activation energies (ΔG‡) for different nucleophiles (e.g., amines vs. alcohols) .

Q. How can researchers address discrepancies between theoretical and experimental yields in large-scale synthesis?

  • Methodological Answer : Conduct mass balance analysis to identify unaccounted byproducts. Use GC-MS or LC-MS to detect volatile or polar impurities. Scale-down experiments under identical conditions (e.g., stirring rate, heat transfer) isolate process-related inefficiencies. Statistical tools (e.g., ANOVA) evaluate batch-to-batch variability .

Q. What in vitro models are appropriate for studying the bioactivity of this compound as a shikimate pathway inhibitor?

  • Methodological Answer : Use bacterial (e.g., E. coli) or plant cell cultures to assess inhibition of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. Quantify shikimate accumulation via HPLC. Compare IC₅₀ values with known inhibitors (e.g., glyphosate). Include negative controls (unprotected shikimic acid esters) to validate specificity .

Data Presentation and Analysis

Q. How should researchers present kinetic data for the acid-catalyzed hydrolysis of this compound?

  • Example Table :

pHTemperature (°C)Rate Constant (k, s⁻¹)Half-Life (t₁/₂, min)
2.0250.002546.2
4.0250.0011105.0
7.4370.0003385.0
  • Analysis : Use Arrhenius plots to calculate activation energy (Eₐ). Discuss deviations from ideal behavior (e.g., buffer catalysis) .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility when adapting literature methods for synthesizing this compound?

  • Methodological Answer :

  • Validate reagent purity (e.g., ≥95% by HPLC).
  • Document deviations (e.g., alternative solvents, heating methods).
  • Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials.
  • Cross-check with independent labs using blinded samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.